N-(2-(Diethylamino)-5-((octadecylamino)sulphonyl)phenyl)-1-hydroxynaphthalene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core naphthalene structure, followed by the introduction of the diethylamino and octadecylamino groups through substitution reactions. The sulfonylation step is crucial for attaching the sulfonyl group to the phenyl ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE .
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Scientific Research Applications
N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups enable it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE
- N-[2-(DIETHYLAMINO)-5-[(HEXADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE
- N-[2-(DIETHYLAMINO)-5-[(DODECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE
Uniqueness
N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE stands out due to its long octadecyl chain, which imparts unique hydrophobic properties. This feature enhances its potential for use in materials science and as a probe in biological systems .
Properties
CAS No. |
94200-79-0 |
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Molecular Formula |
C39H59N3O4S |
Molecular Weight |
666.0 g/mol |
IUPAC Name |
N-[2-(diethylamino)-5-(octadecylsulfamoyl)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C39H59N3O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-40-47(45,46)33-27-29-37(42(5-2)6-3)36(31-33)41-39(44)35-28-26-32-24-21-22-25-34(32)38(35)43/h21-22,24-29,31,40,43H,4-20,23,30H2,1-3H3,(H,41,44) |
InChI Key |
NAGPEELNXLWGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)N(CC)CC)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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